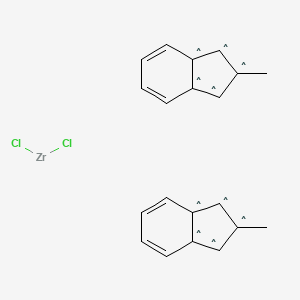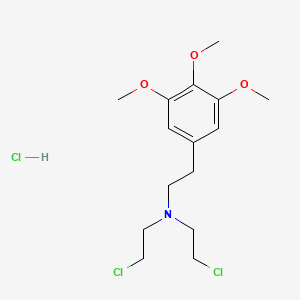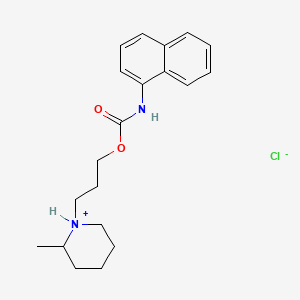
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C20H26N2O2.ClH and a molecular weight of 362.94 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid ester, and a piperidine derivative. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 1-naphthalenecarbamic acid with 3-(2-methylpiperidino)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and piperidine derivatives.
科学的研究の応用
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester: A closely related compound with similar structural features.
Piperidine derivatives: A broad class of compounds with a piperidine moiety, known for their diverse biological activities.
Uniqueness
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific combination of a naphthalene ring, a carbamic acid ester, and a piperidine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
特性
CAS番号 |
67293-05-4 |
|---|---|
分子式 |
C20H27ClN2O2 |
分子量 |
362.9 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-ium-1-yl)propyl N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19;/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23);1H |
InChIキー |
FXKQHBRZJFERTI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC[NH+]1CCCOC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

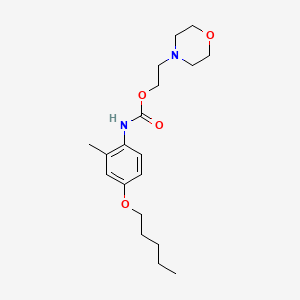



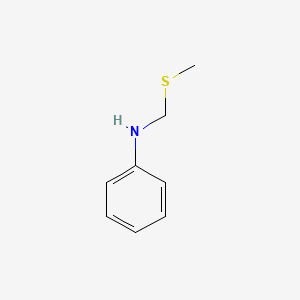
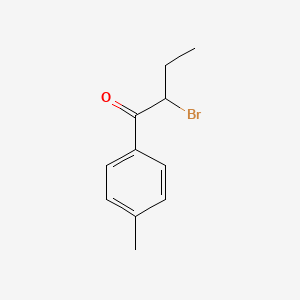
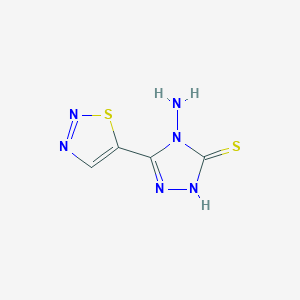
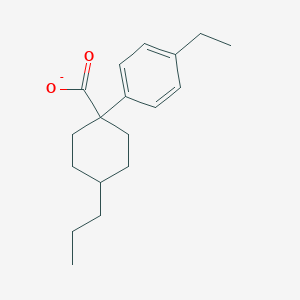
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
